Dimethylammonium nitrate
Description
Historical Context and Early Scientific Inquiry
Scientific interest in simple alkylammonium salts, including nitrates, grew during the mid-20th century, largely in parallel with research into energetic materials. wikipedia.org The synthesis of related compounds, such as monomethylamine nitrate (B79036), was explored in this period, indicating a focus on the properties of these small organic salts. google.com
Two primary synthesis routes for dimethylammonium nitrate have been established. The most direct method is the acid-base neutralization reaction between dimethylamine (B145610) and nitric acid. smolecule.com Another well-documented method involves the use of an anion exchange resin. nasa.gov In this process, a precursor salt like dimethylammonium chloride is passed through a resin that has been loaded with nitrate ions, effectively swapping the chloride for a nitrate anion to yield the desired product. nasa.gov This ion exchange technique was notably used in research associated with NASA to form this compound for the analysis of rocket propellant reaction products. nasa.govnasa.gov Specifically, it was identified as a component in the residue of unsymmetrical dimethylhydrazine (UDMH) and nitrogen dioxide (N₂O₄) reactions, which are hypergolic propellants used in rocketry. nasa.govscience.gov
Significance in Modern Chemical Research
In contemporary research, this compound (DMAN) is recognized for its role in several key areas, particularly as an energetic ionic liquid (EIL) and a precursor in materials science. Although it is a salt, its properties are often discussed in the context of ionic liquids—salts with low melting points. While some simple alkylammonium nitrates like ethylammonium (B1618946) nitrate are liquid at or near room temperature, DMAN is a solid at room temperature. researchgate.net
Its energetic nature makes it a subject of thermal hazard studies. Research comparing it with other EILs found that DMAN has a decomposition enthalpy of approximately 1.8 kJ g⁻¹. researchgate.net Thermal analysis shows that while it is energetic, it is the least thermally stable compared to related compounds like 1-methylimidazolium (B8483265) nitrate (MIM NO₃) and ethylammonium nitrate (EAN). researchgate.netresearchgate.net Despite its high energy content, studies have found DMAN to be insensitive to friction, impact, and electrostatic discharge. researchgate.net
Multidisciplinary Research Perspectives
The study of this compound extends across several scientific fields:
Materials Science and Catalysis: A significant area of research involves integrating DMAN into more complex materials. For example, composites of graphene oxide and (ferrocenylmethyl) this compound have been synthesized and studied. acs.org These composites have been shown to act as effective catalysts for the thermal decomposition of ammonium (B1175870) perchlorate (B79767) (AP), a widely used oxidizer in solid rocket propellants. acs.orgacs.org The research demonstrated that the composite material significantly lowers the decomposition temperature of ammonium perchlorate, highlighting a synergistic catalytic effect between the graphene oxide and the ferrocene-modified DMAN. acs.org
Propellant and Combustion Science: Beyond its potential as an energetic ingredient, its presence as a byproduct in propellant systems is of critical importance for aerospace engineering. nasa.gov Understanding its formation and properties helps in analyzing the residues and performance of rocket engines.
Environmental and Atmospheric Chemistry: The precursors to this compound, namely dimethylamine and nitric acid (or other nitrogen oxides), are relevant to atmospheric science. Amines are studied for their role in atmospheric new particle formation, and understanding their salt-derivatives is part of this research field. researchgate.net
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 30781-73-8 | nih.govchemfish.com |
| Molecular Formula | C₂H₈N₂O₃ | nih.govchembk.com |
| Molecular Weight | 108.10 g/mol | nih.gov |
| IUPAC Name | N-methylmethanamine;nitric acid | nih.gov |
| Synonyms | DMAN, DiMAN, Dimethylamine nitrate | nih.govhiyka.com |
Table 2: Physicochemical Properties of this compound
| Property | Value / Description | Source(s) |
| Physical State | Crystalline solid at room temperature. | researchgate.nethiyka.com |
| Melting Point | 75 °C | hiyka.com |
| Solubility | Expected to be soluble in polar solvents like water due to its ionic nature. | hiyka.com |
| Thermal Stability | Considered the least thermally stable among related energetic ionic liquids such as EAN and MIM NO₃. | researchgate.netresearchgate.net |
| Decomposition Enthalpy | ~1.8 kJ g⁻¹ | researchgate.net |
| Crystal Structure | Composed of discrete dimethylammonium cations and nitrate anions connected by N-H···O hydrogen bonds. | researchgate.net |
Table 3: Summary of Research Applications for this compound
| Application Area | Detailed Research Focus | Source(s) |
| Energetic Materials | Investigated as an energetic ionic liquid (EIL); characterized for thermal hazards and sensitivity. | researchgate.netresearchgate.netdtic.mil |
| Materials Science | Used as a precursor for functional materials, such as graphene oxide-ferrocene composites. | acs.org |
| Catalysis | Component of catalysts designed to enhance the thermal decomposition of solid propellants like ammonium perchlorate. | acs.orgacs.org |
| Aerospace Research | Identified and studied as a reaction byproduct of hypergolic rocket propellants (UDMH/N₂O₄). | nasa.govscience.gov |
Structure
2D Structure
Properties
IUPAC Name |
N-methylmethanamine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.HNO3/c1-3-2;2-1(3)4/h3H,1-2H3;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAFYYQZWVSKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-40-3 (Parent) | |
| Record name | Dimethylammonium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030781738 | |
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DSSTOX Substance ID |
DTXSID0047903 | |
| Record name | Dimethylammonium nitrate | |
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Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30781-73-8 | |
| Record name | Methanamine, N-methyl-, nitrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30781-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethylammonium nitrate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030781738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylammonium nitrate | |
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| Record name | Dimethylammonium nitrate | |
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| Record name | DIMETHYLAMMONIUM NITRATE | |
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Synthetic Routes and Process Optimization
Acid-Base Neutralization Methodologies
The most direct and common method for synthesizing dimethylammonium nitrate (B79036) is the acid-base neutralization reaction between dimethylamine (B145610) ((CH₃)₂NH) and nitric acid (HNO₃). smolecule.com This exothermic reaction forms the salt and water. smolecule.comquora.com
The reaction proceeds based on a 1:1 stoichiometric molar ratio of dimethylamine to nitric acid. brainly.comwebqc.org Careful control of reaction parameters is crucial to manage the exothermic nature of the neutralization and to minimize the volatilization of the amine.
Key reaction parameters involve chilling a 40% aqueous solution of dimethylamine to between 0–5°C. Concurrently, concentrated nitric acid (68–70%) is typically diluted to about 20% to moderate the reaction's intensity. The diluted nitric acid is then added dropwise to the chilled dimethylamine solution under vigorous stirring, often within an ice-cooled reactor to effectively dissipate heat. Throughout the addition, the pH of the mixture is monitored until it reaches neutrality (approximately pH 7), indicating the completion of the reaction.
Table 1: Reaction Parameters for Acid-Base Neutralization
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Stoichiometry | 1:1 molar ratio | Ensures complete reaction of dimethylamine and nitric acid. |
| Reactant Concentration | 40% aq. dimethylamine; 20% aq. nitric acid | Moderates reactivity and controls the exothermic process. |
| Temperature | 0–5°C (ice bath) | Minimizes dimethylamine volatilization and controls the reaction rate. |
| Addition Method | Dropwise addition of acid to base | Prevents localized overheating and ensures a controlled reaction. |
| Agitation | Vigorous stirring | Ensures homogeneity and efficient heat transfer. |
| Endpoint | pH ≈ 7 | Indicates the completion of the neutralization process. |
Following the neutralization reaction, the resulting aqueous solution of dimethylammonium nitrate must be purified to isolate the solid salt. The primary technique involves evaporating the solution under reduced pressure at a controlled temperature of 40–50°C, which crystallizes the DMAN product.
For enhanced purity, recrystallization is employed using solvents such as ethanol (B145695) or acetone. On an industrial scale, purification may involve washing the crude product with a solvent like diethyl ether, followed by vacuum drying to achieve residual solvent levels below 0.1%. vulcanchem.com
Table 2: Purification Techniques for this compound
| Technique | Description | Outcome |
|---|---|---|
| Evaporation | The aqueous solution is heated to 40-50°C under reduced pressure. | Yields white, crystalline DMAN. |
| Recrystallization | The crude solid is dissolved in a minimal amount of hot solvent (e.g., ethanol, acetone) and allowed to cool slowly. | Enhances purity by removing soluble impurities. |
| Solvent Washing | The crystalline product is washed with a non-polar solvent like diethyl ether. vulcanchem.com | Removes non-polar impurities. |
| Vacuum Drying | The purified product is dried under vacuum. vulcanchem.com | Removes residual water and solvents. vulcanchem.com |
Ion Exchange Resin Pathways
An alternative synthetic route to this compound utilizes anion exchange resins. smolecule.com This method is particularly useful for converting dimethylammonium chloride into the nitrate salt and was notably developed in the 1970s. nasa.gov The process involves two primary stages: resin activation and ion exchange.
First, a chloride-form anion exchange resin, such as IONAC A-554, is activated by passing an aqueous solution of sodium nitrate (NaNO₃) through it. nasa.gov This step replaces the chloride ions on the resin with nitrate ions, converting it to the nitrate form (Resin-NO₃⁻).
Resin Activation: Resin-Cl⁻ + NaNO₃ → Resin-NO₃⁻ + NaCl
In the second stage, an aqueous solution of dimethylammonium chloride ((CH₃)₂NH₂Cl) is passed through the activated nitrate-form resin. nasa.gov The resin exchanges its nitrate ions for the chloride ions in the solution, resulting in an effluent of aqueous this compound.
Ion Exchange: (CH₃)₂NH₂Cl + Resin-NO₃⁻ → (CH₃)₂NH₂NO₃ + Resin-Cl⁻
The final product is recovered from the collected effluent by evaporating the water, typically using a rotary evaporator, followed by vacuum desiccation to remove any remaining moisture. nasa.gov
Emerging Synthetic Strategies
Research into novel applications for this compound has led to emerging synthetic strategies, particularly in the field of green chemistry. One significant development is the use of DMAN as a component in the formation of Deep Eutectic Solvents (DESs). umsystem.educam.ac.uk
This compound-polyol based DESs have been highlighted for their potential in the high-volume production of colloidal metal nanocrystals. umsystem.edumdpi.com These DESs act as a sustainable medium for synthesis. Researchers have successfully used these media in continuous flow reactors, achieving a 1000- to 4000-fold increase in throughput for nanoparticle synthesis compared to conventional batch methods. mdpi.com This application represents a significant process intensification and a novel strategic use of DMAN in advanced materials synthesis. umsystem.edumdpi.com
A more specialized, though less common, synthetic route involves the reaction of bis(pentafluorophenyl)dimethylammonium difluoride with dizinc (B1255464) tetrakis(nitrato)dizincate in a solvent mixture of tetrahydrofuran (B95107) and triethylamine. smolecule.com
Structural Characterization and Spectroscopic Analysis
Crystallographic Investigations
Crystallographic studies provide fundamental insights into the three-dimensional arrangement of ions in the solid state of dimethylammonium nitrate (B79036).
X-ray diffraction analysis has revealed that dimethylammonium nitrate, with the chemical formula C₂H₈N₂O₃, possesses an ionic crystal lattice composed of discrete dimethylammonium ([CH₃)₂NH₂]⁺) cations and nitrate (NO₃⁻) anions. researchgate.netcrystallography.net The dimethylammonium cation is characterized by a trigonal pyramidal geometry at the nitrogen atom, while the nitrate anion maintains a planar configuration, a feature stabilized by resonance.
Detailed crystallographic data obtained at a temperature of 173 K identifies the crystal system as orthorhombic, belonging to the space group P n a 21. crystallography.net The specific unit cell dimensions that define the repeating crystalline lattice are provided in the table below. crystallography.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₂H₈N₂O₃ |
| Crystal System | Orthorhombic |
| Space Group | P n a 21 |
| Unit Cell Dimension 'a' | 9.9552 Å |
| Unit Cell Dimension 'b' | 9.7684 Å |
| Unit Cell Dimension 'c' | 5.7191 Å |
| Unit Cell Angles (α, β, γ) | 90° |
| Cell Volume | 556.16 ų |
| Temperature | 173 K |
The crystal packing of this compound is dominated by a network of classical hydrogen bonds. These interactions occur between the hydrogen atoms of the ammonium (B1175870) group (N-H) in the dimethylammonium cation, which act as hydrogen bond donors, and the oxygen atoms of the nitrate anion, which serve as acceptors. researchgate.netcrystallography.net This N—H···O hydrogen bonding is the primary force connecting the discrete cations and anions into a stable, three-dimensional framework. iucr.org
Based on available research, specific investigations into the polymorphism and phase transitions of pure this compound have not been extensively reported. While polymorphism is a known phenomenon in related compounds, such as other ammonium nitrates and complex salts containing the dimethylammonium cation, dedicated studies on different crystalline forms of simple this compound are not prominent in the scientific literature. kisti.re.kr
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) for Surface and Particle Morphology
Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its surface topography and morphology. This analysis provides valuable information on particle shape, size, and texture.
The morphology of this compound has been studied in the context of composite materials. For instance, the analysis of Graphene oxide–(ferrocenylmethyl) this compound (GO-FcMANO3) reveals how the compound is distributed on a substrate. cusat.ac.in
The table below outlines the typical morphological features observed in SEM analysis of such composites.
| Feature | Description |
| Substrate Morphology | Layered, flake-like sheets characteristic of graphene oxide. May appear wrinkled or folded. |
| Particle Distribution | The this compound-containing particles are observed on the surface of the graphene oxide sheets. Distribution can be uniform or clustered. |
| Particle Morphology | The shape of the adhered particles could be crystalline or amorphous, depending on the preparation method. |
| Overall Structure | The composite often forms a porous, interconnected 3D structure, with the this compound component integrated into the graphene matrix. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic perspective on the electronic structure, energetics, and vibrational properties of dimethylammonium nitrate (B79036).
Calculations performed at various levels of theory and with different basis sets, such as 6-311++G(d,p), help to determine the optimized geometries and estimate binding energies in the gas phase. researchgate.netarxiv.org For instance, extensive electronic structure calculations on molecular dimers have been conducted to understand these fundamental interactions. researchgate.net The formation of hydrogen bonds between the ammonium (B1175870) hydrogens and the nitrate oxygens plays a significant role in the stability of the ionic lattice.
Table 1: Calculated Energetic Properties of Dimethylammonium Nitrate
| Property | Method | Value | Reference |
| Cation-Anion Binding Energy | Quantum Chemistry Calculations | Coincides with FIR spectra main peak | researchgate.net |
| Dimer Binding Energies | Various levels of theory | Systematically studied | researchgate.net |
| Band Gap (Ammonium Nitrate) | DFT (PW91, LDA, B3LYP) | 3.18-3.57 eV | researchgate.net |
Note: Data for this compound specifically is often discussed in the context of related alkylammonium nitrates.
Theoretical vibrational frequency predictions, often performed using DFT, are instrumental in interpreting experimental spectroscopic data, such as far-infrared (FIR) and Raman spectra. rsc.org These calculations can assign specific vibrational modes to observed spectral bands. For this compound, these include intramolecular bending modes and intermolecular stretching and bending modes. rsc.org
The far-infrared spectra of dried this compound at 353 K show characteristic bands for the N-H···O hydrogen bonds:
Asymmetric stretching modes: 199–224 cm⁻¹
Symmetric stretching modes: 134–159 cm⁻¹
Bending modes: 60–78 cm⁻¹ mdpi.com
The interpretation of these low-frequency spectra is heavily supported by DFT calculations, which help to distinguish between different types of intermolecular interactions. rsc.org
Table 2: Predicted and Observed Vibrational Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Method | Reference |
| Asymmetric N-H···O Stretching | 199–224 | Experimental (FIR) | mdpi.com |
| Symmetric N-H···O Stretching | 134–159 | Experimental (FIR) | mdpi.com |
| N-H···O Bending | 60–78 | Experimental (FIR) | mdpi.com |
| Cation-Anion Interaction | Separable from other low-frequency modes | DFT Calculations | rsc.org |
Computational chemistry is a powerful tool for determining the most likely site of protonation in a molecule. In the case of the dimethylammonium cation, the proton is localized on the nitrogen atom of dimethylamine (B145610). wikipedia.org Theoretical calculations, in conjunction with experimental methods like mass spectrometry and NMR, indicate that the dimethylamino group is the preferred site of protonation in both the gas phase and in aqueous solution under thermodynamic control. nih.gov Studies on similar molecules have shown that N-protonated species are generally more stable than O-protonated ones, as confirmed by energy-resolved experiments and theoretical calculations. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the condensed-phase behavior of this compound, offering insights into intermolecular forces and the structure of the liquid state.
MD simulations are crucial for understanding the complex network of intermolecular interactions in this compound, which includes Coulomb forces, hydrogen bonds, and dispersion forces. rsc.org These interactions are fundamental to properties like viscosity and melting point. rsc.org
When mixed with solvents like water, the intermolecular interactions are significantly altered. MD simulations of similar ionic liquids with water show that the addition of water leads to strong intermolecular interactions between water and the ionic components. researchgate.netarxiv.orgnih.gov This can result in negative excess volumes at low water concentrations. researchgate.netarxiv.org The fundamental understanding of these interactions is vital for predicting the properties of ionic liquid-water mixtures. arxiv.orgnih.gov
The structure of liquid this compound and its mixtures can be analyzed using radial distribution functions (g(r)) obtained from MD simulations. researchgate.netarxiv.org These functions describe the probability of finding an atom at a certain distance from another atom.
In mixtures with water, simulations of related imidazolium (B1220033) nitrates have revealed that anions tend to interact with cations at shorter intermolecular distances as the water concentration increases. arxiv.orgnih.gov The liquid structure is heavily influenced by the balance of interactions between the ions themselves and with the solvent molecules. acs.org The packing geometry, defined by the relative sizes of the polar and nonpolar parts of the ions, dictates the arrangement of these domains. acs.org
Table 3: Key Findings from Molecular Dynamics Simulations
| Studied System | Key Finding | Method | Reference |
| Ionic Liquid-Water Mixtures | Negative excess volume at low water concentrations | MD with Polarizable Force Field | researchgate.netarxiv.org |
| Ionic Liquid-Water Mixtures | Anions interact with cations at shorter distances with increased water | MD Simulations | arxiv.orgnih.gov |
| Protic Ionic Liquids | Presence of a strong hydrogen bond network in the bulk state | Ab initio MD | researchgate.net |
Theoretical and computational chemistry provides powerful tools for understanding the molecular-level properties and interactions of ionic compounds like this compound. These studies offer insights into the fundamental forces governing its structure and reactivity, which are not always accessible through experimental methods alone. By employing methods such as energy decomposition analysis and frontier molecular orbital theory, researchers can dissect the intricate balance of interactions that define the chemical behavior of this compound.
Interaction Energy Analysis
In the case of this compound, computational studies, including energy decomposition analysis based on forcefields (EDA-FF), have been employed to elucidate the dominant forces in its interactions. acs.org The primary interactions in ionic liquids are a nuanced interplay between long-range electrostatic attractions and repulsions, and short-range, non-specific dispersion forces (also known as van der Waals forces). acs.org
Table 1: Summary of Interaction Energy Contributions in this compound Systems
| Interaction Component | Relative Contribution | Description |
| Dispersion Energy | Dominant | Arises from temporary fluctuations in electron distribution, leading to induced dipoles. It is a key factor in the overall stability of the molecular assembly. acs.org |
| Electrostatic Energy | Minor | Represents the Coulombic attraction between the positively charged dimethylammonium cation and the negatively charged nitrate anion. acs.orgsmolecule.com |
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical parameters for understanding the electronic properties and reactivity of a molecule. ajchem-a.comresearchgate.net
The application of FMO theory to this compound provides insights into its potential chemical behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wikipedia.orgresearchgate.net A higher HOMO energy level suggests a greater tendency for the molecule to be oxidized. acs.org
In theoretical studies of materials containing this compound, the analysis of frontier orbitals has been used to predict reactivity. acs.org For instance, a higher HOMO energy in such systems makes them more susceptible to oxidation, which can be a desirable trait for applications like catalysis. acs.org The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.comresearchgate.net These computational approaches allow for the tuning of material properties by modifying the electronic structure of the constituent molecules. nih.govnankai.edu.cn
Table 2: Application of Frontier Molecular Orbital Theory to this compound
| FMO Parameter | Significance | Implication for Reactivity |
| HOMO Energy | Indicates electron-donating ability. wikipedia.org | A higher energy level suggests a greater propensity for oxidation. acs.org |
| LUMO Energy | Indicates electron-accepting ability. wikipedia.org | A lower energy level suggests a greater propensity for reduction. |
| HOMO-LUMO Gap (ΔE) | Measure of chemical stability and reactivity. ajchem-a.comresearchgate.net | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. ajchem-a.com |
Chemical Reactivity and Mechanistic Pathways
Acid-Base Equilibria and Proton Transfer Mechanisms
Dimethylammonium nitrate (B79036) (DMAN) is a salt formed from the neutralization reaction between the weak base dimethylamine (B145610) and the strong acid nitric acid. In aqueous solutions, it participates in acid-base equilibria. The dimethylammonium cation ((CH₃)₂NH₂⁺) is the conjugate acid of the weak base dimethylamine and can donate a proton, while the nitrate anion (NO₃⁻) is the conjugate base of a strong acid and does not significantly influence the pH. weebly.com
The acid-dissociation reaction for the dimethylammonium ion in water is as follows: (CH₃)₂NH₂⁺(aq) + H₂O(l) ⇌ (CH₃)₂NH(aq) + H₃O⁺(aq) weebly.com
Oxidation Reactions and Product Formation
Dimethylammonium nitrate can undergo oxidation reactions. Common oxidizing agents that can be used include potassium permanganate (B83412) and hydrogen peroxide. A significant oxidation product of DMAN is a nitrosamine (B1359907).
A notable reaction of this compound is its potential to form N-nitrosodimethylamine (NDMA), a compound recognized for its carcinogenic properties. smolecule.com This transformation can occur when DMAN reacts with a nitrosating agent, such as sodium nitrite (B80452), particularly under acidic conditions or when exposed to UV light. smolecule.comwikipedia.org The nitrosation process involves the reaction of a secondary or tertiary amine with a nitrosating agent, which in many food-related scenarios is nitrous anhydride (B1165640) formed from nitrite in an acidic aqueous solution. nih.gov
The formation of NDMA from dimethylamine (a component of DMAN) can be enhanced by the presence of free chlorine (hypochlorous acid), which can generate a highly reactive nitrosating intermediate like dinitrogen tetroxide during the oxidation of nitrite to nitrate. nih.gov Concerns have been raised about the environmental impact and potential health risks associated with NDMA formation from DMAN, especially in moist environments where mixtures of DMAN and sodium nitrite can rapidly produce NDMA.
The general mechanism for nitrosamine formation involves the reaction of a secondary amine (like dimethylamine) with nitrous acid (HONO), which is typically formed from the protonation of a nitrite salt. wikipedia.org
The reaction is as follows: R₂NH + HONO → R₂N-NO + H₂O wikipedia.org
While NDMA is not directly carcinogenic, it requires metabolic activation to be converted into alkylating agents that can modify DNA. wikipedia.org
Reduction Reactions
This compound is susceptible to reduction reactions. The use of reducing agents like lithium aluminum hydride can reduce DMAN to form dimethylamine. This reaction highlights the ability of the dimethylammonium cation to accept electrons and undergo transformation back to its parent amine. The nitrate anion can also be subject to reduction. For instance, electrochemical processes have been developed for the reduction of nitrate in wastewaters to produce ammonia (B1221849). researchgate.net
Substitution Reactions
This compound can participate in substitution reactions where the nitrate group is replaced by other functional groups. These reactions typically involve various nucleophiles that can displace the nitrate anion under suitable conditions.
A study on the nucleophilic substitution reactions of a series of para-substituted phenylbenzyldimethylammonium nitrates with sodium thiophenoxide demonstrated a second-order process. cdnsciencepub.com The reaction was found to be first-order in both the substrate and the nucleophile. cdnsciencepub.com The findings were consistent with an SN2 mechanism involving significant carbon-nitrogen bond rupture in the transition state. cdnsciencepub.com
| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Reaction Type |
| para-substituted phenylbenzylthis compound | Sodium thiophenoxide | Benzylphenyl sulfide | para-substituted N,N-dimethylaniline | Nucleophilic Substitution (SN2) |
Thermal Decomposition Kinetics and Energetics
The thermal stability and decomposition of this compound have been investigated, particularly in the context of its classification as an energetic ionic liquid. researchgate.net Studies have shown that DMAN is the least thermally stable compared to other energetic ionic liquids like 1-methylimidazolium (B8483265) nitrate (MIMNO₃) and ethylammonium (B1618946) nitrate (EAN). researchgate.net The decomposition enthalpy for DMAN in closed containers was found to be approximately 1.8 kJ g⁻¹. researchgate.net
When assessing thermal stability using accelerating rate calorimetry (ARC), DMAN exhibited a lower onset of decomposition by at least 20°C compared to results from differential scanning calorimetry (DSC) kinetic analyses. researchgate.net This indicates a potential hazard during handling and storage at elevated temperatures. researchgate.net
Isoconversional kinetic analysis is a model-free method used to determine the apparent activation energy (Ea) as a function of the degree of conversion for decomposition reactions. researchgate.netmdpi.com For the thermal decomposition of DMAN in sealed glass ampoules, a Friedman model-free isoconversional kinetic analysis was applied. researchgate.net
The apparent activation energy for DMAN decomposition was found to vary over the full conversion range. researchgate.net This variation suggests a complex reaction mechanism. researchgate.net
Apparent Activation Energy for DMAN Decomposition
| Conversion Range | Activation Energy (Ea) |
|---|
The shape of the activation energy curve as a function of conversion indicated that the reaction rate tends to become diffusion-limited at higher degrees of conversion. researchgate.net This type of analysis is crucial for understanding the reaction mechanism and predicting the thermal behavior under different conditions. researchgate.netacs.org
Apparent Activation Energy Determination
The apparent activation energy (Ea) is a crucial kinetic parameter that describes the minimum energy required to initiate the decomposition of a substance. For this compound, the apparent activation energy has been determined using model-free isoconversional kinetic analyses.
A study utilizing sealed glass ampoules found that the apparent activation energy for the decomposition of DMAN varies significantly with the degree of conversion. Over the full range of conversion, the Ea was observed to be between 81 and 146 kJ mol⁻¹. researchgate.net This variation suggests a complex decomposition process where the reaction mechanism may change as the decomposition progresses. The shape of the activation energy curves indicated that at higher degrees of conversion, the reaction rate tends to become limited by diffusion. researchgate.net
For comparison, the activation energy for the decomposition of pure ammonium (B1175870) nitrate has been reported to be around 102.6 kJ mol⁻¹. science.gov
Table 1: Apparent Activation Energy of this compound Decomposition
| Parameter | Value Range | Method |
|---|
Decomposition Enthalpy Measurements
The enthalpy of decomposition (ΔHd) quantifies the amount of heat released during the decomposition process. This is a key measure of the energetic potential of a compound.
For this compound, the decomposition enthalpy has been measured using differential scanning calorimetry (DSC) in closed containers. The measured value is approximately 1.8 kJ g⁻¹. researchgate.net This is comparable to the decomposition enthalpy of methylimidazolium nitrate (MIMNO₃), which also exhibits a value of around 1.8 kJ g⁻¹. researchgate.net In contrast, ethylammonium nitrate (EAN) is more energetic, with a decomposition enthalpy of 2.6 ± 0.4 kJ g⁻¹. researchgate.net It is important to note that in some cases, the decomposition of DMAN was observed to be very abrupt and not reproducible, which can affect the precise measurement of the decomposition enthalpy. researchgate.net
Table 2: Decomposition Enthalpy of this compound and Related Compounds
| Compound | Decomposition Enthalpy (kJ g⁻¹) |
|---|---|
| This compound (DMAN) | ~1.8 |
| Methylimidazolium Nitrate (MIMNO₃) | ~1.8 |
Influence of Sample Parameters on Decomposition Onset
The onset temperature of decomposition is not an intrinsic property of a substance but can be significantly influenced by experimental parameters, particularly the sample size and the analytical technique employed.
When assessing the thermal stability of this compound using accelerating rate calorimetry (ARC), a technique that typically uses larger sample sizes, the onset of decomposition was observed at a temperature at least 20°C lower than that observed in DSC kinetic analyses. researchgate.net This behavior highlights the importance of sample size in thermal hazard assessments. Larger sample masses can lead to self-heating effects, which can lower the observed onset temperature of decomposition.
The extrapolated DSC onset for the decomposition of DMAN is generally found to be between 180 and 230 °C, indicating relatively good thermal stability under those specific experimental conditions. researchgate.net However, to mitigate the risks associated with decomposition at high temperatures, especially during synthesis, it is recommended to conduct reactions under a controlled nitrogen atmosphere and to limit the duration of heating at temperatures above 180°C.
Advanced Applications in Materials Science and Chemical Engineering
Application as Reagent in Organic Synthesis
Dimethylammonium nitrate (B79036) is utilized as a chemical intermediate and reagent in the synthesis of various organic compounds. hiyka.com Its ionic nature and the presence of both the dimethylammonium cation and the nitrate anion allow it to participate in several types of chemical transformations. smolecule.com
DMAN serves as a reagent in the laboratory for the creation of other nitrogen-containing compounds. smolecule.com It can undergo oxidation to form nitrosamines, which are significant intermediates in organic synthesis. For instance, under specific conditions such as the presence of sodium nitrite (B80452) and acidic conditions or UV light, DMAN can lead to the formation of N-nitrosodimethylamine. smolecule.comnasa.gov Furthermore, the compound can be reduced to produce dimethylamine (B145610), a useful reagent in its own right.
A notable application of dimethylammonium nitrate is its role as a precursor in the synthesis of nitramines. ncats.io Specifically, the non-cyclic nitramine known as dimethylnitramine, a weak explosive, can be prepared through the dehydration of this compound using acetic anhydride (B1165640). ncats.io This reaction highlights DMAN's utility as an intermediate in the production of energetic materials. hiyka.comncats.io
Precursor for Ionic Liquids and Deep Eutectic Solvents
This compound is a key precursor in the development of ionic liquids (ILs) and deep eutectic solvents (DES), which are classes of solvents with unique properties valuable in green chemistry and advanced material synthesis.
DMAN is used to synthesize ionic liquids, which are organic salts with melting points below 100°C. smolecule.com These ILs are noted for their high thermal stability, low volatility, and tunable polarity. acs.org By reacting DMAN with different anions, researchers can design and create customized ionic liquids tailored for specific functions. smolecule.com A prominent example is the reaction of DMAN with bis(trifluoromethanesulfonyl)imide to form ILs that are investigated for use as electrolytes in lithium-ion batteries.
In the formation of deep eutectic solvents, this compound functions as a hydrogen bond acceptor (HBA). It is paired with hydrogen bond donors (HBDs) such as triethylene glycol, ethylene (B1197577) glycol, or glycerol. acs.org These resulting DES systems exhibit remarkable metal dissolution capabilities, enabling the synthesis of colloidal nanocrystals at exceptionally high concentrations. acs.orgfigshare.com For example, a DMAN-polyol DES can dissolve silver nitrate at concentrations up to 1,000 mM for the rapid production of high-quality silver nanoparticles. figshare.com This method represents a significant intensification over conventional aqueous synthesis, producing yields that are 1000- to 4000-fold higher for the same reaction volume. acs.orgfigshare.com
Table 1: this compound in Deep Eutectic Solvent (DES) Formulations for Nanocrystal Synthesis
| Role | Paired With (Hydrogen Bond Donor) | Application | Metal Precursor Example | Result |
| Hydrogen Bond Acceptor (HBA) | Triethylene Glycol | Colloidal Nanocrystal Synthesis | Silver Nitrate (AgNO₃) | High-concentration dissolution (up to 1,000 mM) for rapid synthesis of silver nanoparticles. acs.org |
| Hydrogen Bond Acceptor (HBA) | Ethylene Glycol | Colloidal Nanocrystal Synthesis | Gold (Au) salts | Facile production of high-quality gold nanoparticles. acs.org |
| Hydrogen Bond Acceptor (HBA) | Glycerol | Colloidal Nanocrystal Synthesis | Silver (Ag) and Gold (Au) salts | Production of monodispersed coinage metal colloids. acs.org |
Ionic liquids derived from this compound are explored for their utility in electrochemical applications, where they can serve as electrolytes in batteries and fuel cells. smolecule.com This is due to their ionic conductivity and ability to dissolve a variety of electrolyte materials. smolecule.com While DMAN itself has a melting point of 72°C, its conductivity above this temperature is higher than its isomer, ethylammonium (B1618946) nitrate (EAN). google.com A eutectic mixture of DMAN and EAN (in a 3:7 molar ratio) has a much lower melting point (-20°C) and exhibits high conductivity (27.8 mS/cm at 25°C), making it a promising electrolyte for various electrochemical systems. google.com
Table 2: Conductivity of this compound and Related Ionic Liquids
| Compound / Mixture | Melting Point (°C) | Conductivity | Temperature (°C) |
| This compound (DMAN) | 72 | Higher than EAN above melting point | > 72 |
| Ethylammonium nitrate (EAN) | 12 | High | Ambient |
| DMAN/EAN Eutectic Mixture (3:7 molar ratio) | -20 | 27.8 mS/cm | 25 |
Source: google.com
Catalytic Applications of Derived Ionic Liquids
Ionic liquids (ILs) derived from this compound (DMAN) are recognized for their potential in various catalytic processes. These ILs, which are organic salts with low melting points, offer unique properties such as high thermal stability, low volatility, and the ability to have their polarity fine-tuned, making them suitable for diverse chemical reactions. smolecule.com Their utility as catalysts or catalyst supports stems from their capacity to dissolve a wide array of reactants. smolecule.com
Research has shown that by reacting this compound with other anions, it is possible to create specialized ionic liquids tailored for specific applications. smolecule.com While the broader class of ammonium-based ILs has been explored for various catalytic applications, specific examples detailing DMAN-derived ILs in catalysis are an area of ongoing research. researchgate.netpolsl.pl The general principle involves leveraging the tunable nature of the IL's cations and anions to create an optimal environment for a given chemical transformation, potentially enhancing reaction rates and selectivity. mdpi.com
Extraction and Separation Processes using Derived Ionic Liquids
Ionic liquids derived from this compound serve as effective extractants in separation and purification processes. Their ability to selectively bind with specific molecules makes them valuable for isolating valuable materials. smolecule.com Ionic liquids, in general, are increasingly being investigated as "green" alternatives to traditional volatile organic solvents in various separation techniques, including liquid-liquid extraction and solid-phase extraction. mdpi.comnih.govnih.gov
The effectiveness of an ionic liquid in an extraction process is closely tied to the specific interactions between the IL and the target compound. mdpi.com By carefully selecting the cation and anion, an IL can be designed for a specific task. For example, imidazolium-based ionic liquids with a trifluoromethanesulfonate (B1224126) anion have demonstrated high extraction capacity for hydroxycinnamic acid due to strong hydrogen bonding. mdpi.com Similarly, DMAN-derived ILs can be customized for particular extraction needs. smolecule.com These processes are crucial in fields like natural product extraction and the purification of bioactive compounds. nih.govnih.gov The use of ILs can lead to higher extraction efficiencies under mild conditions. mdpi.com
Energetic Materials Research and Development
Formulation Component in Explosives and Propellants
This compound is a known component in the formulation of energetic materials. hiyka.com It belongs to a class of materials that can undergo rapid, exothermic decomposition to produce a large volume of gas, the fundamental principle behind explosives and propellants. usgovcloudapi.netmugberiagangadharmahavidyalaya.ac.in While less common than ammonium (B1175870) nitrate, DMAN has been explored for its energetic properties. wikipedia.org
Performance Evaluation and Oxygen Balance Considerations
The performance of an energetic material containing this compound is evaluated based on several parameters, including detonation velocity, detonation pressure, and heat of detonation. researchgate.net A critical factor in determining this performance is the oxygen balance of the compound or formulation. Oxygen balance is a measure of the degree to which an explosive can be oxidized. A zero oxygen balance indicates that there is exactly enough oxygen in the molecule to completely convert all carbon to carbon dioxide and all hydrogen to water.
A positive oxygen balance implies excess oxygen, while a negative balance indicates a deficiency. nih.gov Formulations with a well-balanced oxygen content tend to have enhanced performance, as the energy release is maximized through the formation of stable, fully oxidized gaseous products like CO2 and H2O. nih.govuni-muenchen.de For example, ANFO, a mixture of ammonium nitrate and fuel oil, is an oxygen-balanced explosive widely used in industrial applications. wikipedia.orgwindows.net When evaluating formulations with this compound, achieving an optimal oxygen balance is a key consideration for maximizing energetic output. nih.govbibliotekanauki.pl
The table below illustrates the oxygen balance for this compound (C₂H₈N₂O₃) and, for comparison, Ammonium Nitrate (H₄N₂O₃).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Oxygen Balance (%) |
| This compound | C₂H₈N₂O₃ | 108.10 | -29.6 |
| Ammonium Nitrate | H₄N₂O₃ | 80.04 | +20.0 |
| Oxygen Balance calculated using the formula: OB% = -1600 * (2X + Y/2 - Z) / M_w, where X, Y, Z are the number of carbon, hydrogen, and oxygen atoms, respectively, and M_w is the molecular weight. |
Catalytic Effects on Energetic Material Decomposition (e.g., Ammonium Perchlorate (B79767) Thermolysis)
This compound and its derivatives can act as catalysts in the decomposition of other energetic materials, notably ammonium perchlorate (AP). acs.org Ammonium perchlorate is a common oxidizer used in solid rocket propellants, and controlling its rate of thermal decomposition is crucial for modulating the burn rate of the propellant. mugberiagangadharmahavidyalaya.ac.in
Research has demonstrated that composites of graphene oxide and a ferrocene-modified this compound derivative can significantly catalyze the thermal decomposition of AP. acs.orgx-mol.comscholargps.com This catalytic effect manifests in two primary ways: it lowers the peak decomposition temperature of ammonium perchlorate and increases the total heat released during the process. acs.org By reducing the activation energy required for decomposition, these catalysts allow the propellant to burn more efficiently and at a controlled rate. acs.orgnih.gov The introduction of such catalysts can shift the decomposition to lower temperatures, a highly desirable trait in propellant formulation. acs.orgnih.gov
The table below summarizes the effect of a Graphene Oxide–(ferrocenylmethyl) this compound (GO–FcMANO₃) composite on the thermal decomposition of Ammonium Perchlorate (AP), as identified in research findings. acs.org
| Sample | High-Temperature Decomposition Peak (°C) | Heat of Decomposition (J/g) |
| Pure AP | 436.5 | 629.8 |
| AP + 2% GO–FcMANO₃ | 370.2 | 973.5 |
Environmental Transformations and Fate
Atmospheric Chemistry and New Particle Formation Dynamics
Dimethylammonium nitrate (B79036) plays a significant role in atmospheric chemistry, particularly in the formation of new atmospheric particles, a process crucial for understanding aerosol pollution and its impact on climate. nih.govrug.nl The formation of new particles from gaseous precursors is a key area of atmospheric science, and dimethylammonium nitrate, formed from the reaction of dimethylamine (B145610) (DMA) and nitric acid, is recognized as a contributor to this phenomenon. nih.gov
Research has shown that amines, including dimethylamine, can synergistically nucleate with sulfuric acid, especially in environments where there are insufficient amines to fully stabilize larger sulfuric acid clusters. nih.gov The presence of nitric acid has been observed to enhance the nucleation of dimethylamine-sulfuric acid particles under conditions with relatively high concentrations of both nitric acid and dimethylamine. nih.gov This synergistic effect is particularly relevant in polluted continental boundary layers and the upper troposphere over regions like the Asian monsoon areas, where concentrations of precursor gases are high. nih.gov
Studies conducted in controlled environments, such as the CLOUD chamber at CERN, have demonstrated that at temperatures below approximately 5°C, ammonium (B1175870) nitrate, a related compound, can rapidly form on existing small particles, leading to their significant growth. psi.ch This rapid growth is crucial for the survival of newly formed particles, as it allows them to quickly pass through the size range where they are most vulnerable to being lost through coagulation with larger particles. psi.ch While these studies often focus on ammonium nitrate, the principles of gas-to-particle conversion of volatile precursors are relevant to this compound as well. The condensation of nitric acid and ammonia (B1221849) (and by extension, amines like dimethylamine) can lead to the formation of nanoparticles, a critical process in new particle formation events, especially in urban areas during winter. apn-gcr.org
| Factor | Influence on New Particle Formation | Relevant Atmospheric Conditions |
|---|---|---|
| Temperature | Lower temperatures (below 5°C) favor the condensation of volatile nitrate salts onto particles, promoting rapid growth. psi.ch | Winter in urban areas, upper troposphere. apn-gcr.org |
| Precursor Concentrations | Higher concentrations of dimethylamine, nitric acid, and sulfuric acid lead to enhanced nucleation and particle growth rates. nih.gov | Polluted continental boundary layers, regions with significant industrial and agricultural emissions. nih.gov |
| Synergistic Effects | Amines and ammonia can act synergistically with sulfuric acid to form new particles. Nitric acid can further enhance this process. nih.gov | Environments with a complex mix of pollutants from various sources. nih.gov |
Interactions with Microbial Communities and Nitrogen Cycling
The environmental fate of this compound is intrinsically linked to microbial processes, as both the dimethylammonium cation and the nitrate anion can be utilized or transformed by a wide array of microorganisms, thereby influencing the nitrogen cycle. nih.govmdpi.com
The dimethylamine component can be formed in soils from the microbial degradation of trimethylamine. nih.gov The persistence of dimethylamine in soil is influenced by factors such as pH and the presence of oxygen, with its disappearance being significantly slower under anaerobic conditions. nih.gov Certain microorganisms, like some species of Micrococcus, can produce dimethylamine from trimethylamine, and the accumulation of dimethylamine can be dependent on the available nitrogen sources. nih.gov
The nitrate component of this compound serves as a readily available nitrogen source for many microorganisms and plants. ethz.ch However, under anaerobic or low-oxygen conditions, which can occur in waterlogged soils or sediments, nitrate can be used by microbes as an alternative electron acceptor for respiration. ethz.chfrontiersin.org This leads to two primary competing processes: denitrification and dissimilatory nitrate reduction to ammonium (DNRA). ethz.chnih.gov
Denitrification: This is a multi-step process where nitrate is sequentially reduced to nitrite (B80452) (NO₂⁻), nitric oxide (NO), nitrous oxide (N₂O), and finally dinitrogen gas (N₂), which is then lost to the atmosphere. ethz.chnih.gov This process represents a loss of fixed nitrogen from the ecosystem.
DNRA: In this process, nitrate is reduced to ammonium (NH₄⁺), which remains in a biologically available form within the ecosystem. ethz.ch
The balance between denitrification and DNRA is influenced by various environmental factors, including the carbon-to-nitrate ratio, soil moisture, and pH. frontiersin.org
Furthermore, the introduction of nitrogen from compounds like this compound into soil ecosystems can alter the structure and function of microbial communities. Long-term nitrogen deposition has been shown to shift bacterial communities towards faster-growing taxa and can affect the abundance of genes involved in different stages of the nitrogen cycle. nih.gov For instance, an increase in nitrogen availability can lead to higher abundances of ammonia-oxidizing bacteria and archaea, which convert ammonium to nitrite, the first step in nitrification. mdpi.comnih.gov Conversely, the relative abundances of genes associated with denitrification, such as those encoding for nitrite reductase (nirK) and nitrous oxide reductase (nosZ), may decrease with long-term nitrogen addition. nih.gov
| Component | Microbial Process | Key Microbial Groups | Environmental Conditions | Outcome |
|---|---|---|---|---|
| Dimethylammonium (as Dimethylamine) | Microbial degradation/transformation | Various soil bacteria and fungi | Aerobic conditions favor degradation. nih.gov | Conversion to other nitrogenous compounds or mineralization. |
| Nitrate | Denitrification | Denitrifying bacteria | Anaerobic, presence of organic carbon. ethz.chnih.gov | Conversion to N₂ gas, loss of nitrogen from the ecosystem. ethz.ch |
| Dissimilatory Nitrate Reduction to Ammonium (DNRA) | DNRA-performing bacteria | Anaerobic, high carbon-to-nitrate ratio. ethz.chfrontiersin.org | Conversion to ammonium, retention of bioavailable nitrogen. ethz.ch | |
| Ammonium (from DNRA or mineralization of dimethylamine) | Nitrification | Ammonia-oxidizing bacteria and archaea, Nitrite-oxidizing bacteria | Aerobic conditions. mdpi.com | Conversion to nitrite and then nitrate. mdpi.com |
Degradation and Transformation Pathways in Environmental Matrices
The degradation and transformation of this compound in the environment are governed by a combination of biotic and abiotic processes that act on its constituent ions. The specific pathways can vary significantly depending on the environmental matrix, such as soil, water, or the atmosphere.
In soil and aqueous environments , the primary fate of this compound is dissociation into dimethylammonium and nitrate ions. The microbial degradation of dimethylamine has been observed in soils, with the rate being dependent on pH and oxygen availability. nih.gov Under aerobic conditions, microorganisms can utilize dimethylamine as a carbon and nitrogen source, leading to its mineralization. nih.gov The nitrate ion can undergo several microbially mediated transformations as described in the previous section, including denitrification to nitrogen gas or reduction to ammonium via DNRA under anaerobic conditions. ethz.chnih.gov
In the presence of nitrite and under acidic conditions, dimethylamine can be a precursor to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen. nih.gov However, studies have shown that in microbial cultures containing both dimethylamine and nitrate, significant accumulation of dimethylamine and nitrite can occur without the apparent formation of NDMA. nih.gov
Abiotic degradation pathways can also play a role. For instance, in sunlit surface waters, photolysis may contribute to the transformation of nitrate and organic nitrogen compounds. nih.gov The presence of nitrate can also influence the photochemical degradation of other organic contaminants by generating hydroxyl radicals (•OH) and reactive nitrogen species upon UV irradiation. nih.gov
In the atmosphere , the transformation of this compound is primarily driven by its partitioning between the gas and aerosol phases and subsequent chemical reactions. Particulate nitrate can be transported over long distances. apn-gcr.org The nitrate radical (NO₃) plays a significant role in nighttime atmospheric chemistry, reacting with unsaturated hydrocarbons to form organic nitrates. apn-gcr.org During the daytime, the reaction of nitrogen dioxide (NO₂) with the hydroxyl radical (OH) is a major pathway for the formation of nitric acid, which can then react with bases like dimethylamine to form particulate nitrate. apn-gcr.org Conversely, the photolysis of particulate nitrate can release NOx back into the atmosphere. apn-gcr.org
The degradation of the dimethylamine component in the atmosphere can occur through reactions with hydroxyl radicals. The products of these reactions can contribute to the formation of secondary organic aerosol.
| Environmental Matrix | Primary Process | Description | Key Factors |
|---|---|---|---|
| Soil/Water | Microbial Degradation | Microorganisms utilize dimethylamine as a substrate and nitrate as a nitrogen source or electron acceptor (denitrification/DNRA). nih.govethz.ch | Oxygen availability, pH, microbial community composition, carbon-to-nitrate ratio. nih.govfrontiersin.org |
| Chemical Transformation | Potential for nitrosamine (B1359907) formation from dimethylamine and nitrite under acidic conditions. nih.gov Photochemical reactions involving nitrate in sunlit waters. nih.gov | pH, presence of nitrite, sunlight. nih.govnih.gov | |
| Atmosphere | Gas-Particle Partitioning | Equilibrium between gaseous dimethylamine and nitric acid and particulate this compound. | Temperature, relative humidity, concentrations of precursor gases. psi.ch |
| Photochemical Reactions | Photolysis of particulate nitrate can release NOx. Reactions of dimethylamine with atmospheric oxidants. apn-gcr.org | Sunlight, presence of hydroxyl radicals and other oxidants. apn-gcr.org |
Comparative Studies with Analogous Compounds
Structural and Spectroscopic Analogies (e.g., Methylammonium (B1206745) Nitrate (B79036), Ethylammonium (B1618946) Nitrate)
The fundamental structural analogy among dimethylammonium nitrate (DMAN), methylammonium nitrate (MAN), and ethylammonium nitrate (EAN) lies in their ionic composition, consisting of an alkylammonium cation and a nitrate anion. wikipedia.org This arrangement leads to a network of hydrogen bonds and electrostatic interactions that dictate their crystalline structures and spectroscopic signatures.
The nitrate anion (NO₃⁻) in all three compounds maintains its characteristic trigonal planar geometry. wikipedia.org The cations—dimethylammonium [(CH₃)₂NH₂]⁺, methylammonium [CH₃NH₃]⁺, and ethylammonium [CH₃CH₂NH₃]⁺—feature a central nitrogen atom bonded to methyl and/or ethyl groups and hydrogen atoms. In the case of the ethylammonium cation, the three protons of the ammonium (B1175870) group are arranged tetrahedrally around the central nitrogen atom. wikipedia.org
| Compound | Cation | Anion | Key Structural Features |
| This compound (DMAN) | Dimethylammonium [(CH₃)₂NH₂]⁺ | Nitrate [NO₃]⁻ | Ionic salt with potential for hydrogen bonding between the N-H groups of the cation and the oxygen atoms of the anion. |
| Methylammonium Nitrate (MAN) | Methylammonium [CH₃NH₃]⁺ | Nitrate [NO₃]⁻ | Structurally similar to DMAN, with one less methyl group on the cation, affecting the steric hindrance and hydrogen bonding potential. wikipedia.org |
| Ethylammonium Nitrate (EAN) | Ethylammonium [CH₃CH₂NH₃]⁺ | Nitrate [NO₃]⁻ | The ethyl group influences the packing in the crystal lattice and the nature of the van der Waals interactions. wikipedia.org |
Thermal Stability and Energetic Performance Comparisons
The thermal stability and energetic performance of these alkylammonium nitrates are of significant interest, particularly for applications in energetic materials. The presence of the nitrate group, a strong oxidizer, combined with the fuel character of the alkylammonium cation, makes these compounds energetic.
Studies have shown that ethylammonium nitrate (EAN) is the most energetic among the three, with a decomposition enthalpy of 2.6 ± 0.4 kJ g⁻¹ in closed containers. researchgate.net In comparison, this compound (DMAN) exhibits a decomposition enthalpy of approximately 1.8 kJ g⁻¹. researchgate.net While specific comparative data for methylammonium nitrate's decomposition enthalpy under the same conditions is not available, it is known to be a high-energy-density compound used in explosives and propellants. hiyka.com
The thermal stability, often characterized by the onset of decomposition, also varies among these compounds. Differential scanning calorimetry (DSC) studies have shown extrapolated decomposition onsets for both DMAN and EAN to be between 180 and 230 °C, indicating relatively good thermal stability. researchgate.net However, other sources suggest that DMAN begins to undergo thermal decomposition above its melting point of 75°C. smolecule.com Methylammonium nitrate is reported to decompose above 150°C. It is important to note that the decomposition temperature can be influenced by factors such as heating rate and confinement.
| Compound | Melting Point (°C) | Decomposition Onset (°C) | Decomposition Enthalpy (kJ g⁻¹) | Energetic Characteristics |
| This compound (DMAN) | 75 smolecule.com | >75 smolecule.com | ~1.8 researchgate.net | Used as a component in energetic materials. hiyka.com |
| Methylammonium Nitrate (MAN) | 101-103 hiyka.comlookchem.com | >150 | Not specified in comparative studies | Known for high energy density and use in explosives and propellants. hiyka.com |
| Ethylammonium Nitrate (EAN) | 12 wikipedia.org | ~250 wikipedia.org | 2.6 ± 0.4 researchgate.net | The first reported room-temperature ionic liquid, also studied for its energetic properties. wikipedia.orgresearchgate.net |
Reactivity Profile Differences (e.g., with Dimethylamine)
The reactivity of these alkylammonium nitrates is influenced by the nature of the alkyl groups on the cation and the basicity of the corresponding amines. Dimethylamine (B145610), the precursor to the dimethylammonium cation, is a secondary amine with a pKb of 3.29. wikipedia.org This basicity plays a role in the formation of this compound from the reaction of dimethylamine with nitric acid. wikipedia.org
A notable reaction involving the dimethylammonium cation is its potential to be involved in the formation of N-nitrosodimethylamine, a known carcinogen. This can occur under certain conditions, for example, through the reaction of dimethylamine with nitrous acid. wikipedia.org The reaction of secondary amines with reactive nitrogen species like peroxynitrite can lead to the formation of both N-nitrosamines and N-nitramines. nih.gov
While specific studies on the direct reaction of this compound with an excess of dimethylamine are not detailed in the available literature, the general reactivity of amines provides some insight. The reaction of amines with nitrous acid is a well-established method to distinguish between primary, secondary, and tertiary amines. msu.edu Primary amines, like methylamine (B109427) and ethylamine, react with nitrous acid to form diazonium salts, which are often unstable and decompose to form a mixture of products. nih.gov Secondary amines, such as dimethylamine, react with nitrous acid to form stable N-nitrosamines. msu.edu
The differences in the structure of the cations (primary vs. secondary amine precursors) would therefore be expected to lead to different reactivity profiles, particularly in reactions involving nitrosating agents.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Methodologies
While traditional synthesis methods for dimethylammonium nitrate (B79036), such as the direct reaction of dimethylamine (B145610) with nitric acid or ion exchange methods, are well-established, future research is geared towards developing more efficient, sustainable, and scalable production techniques. smolecule.com The exploration of novel synthetic methodologies is crucial for improving yield, purity, and cost-effectiveness, thereby broadening the compound's accessibility for various applications.
Future research directions include:
Continuous Flow Chemistry: The adoption of continuous flow reactors, which has been successfully employed for related compounds, presents an opportunity to enhance reaction control, manage heat dissipation from the exothermic reaction, and ensure consistent product quality for industrial-scale production. vulcanchem.com
Photochemical Synthesis: Investigating photochemical routes, such as the nitrosation of dimethylamine using UV light and nitrite (B80452) ions, could offer alternative and potentially more controlled synthesis pathways under specific conditions. smolecule.com
Alternative Precursors and Catalysts: Research into different starting materials and the use of novel catalysts could lead to more environmentally friendly and efficient synthetic processes. For instance, methods developed for similar ammonium (B1175870) salts, like using thionyl chloride in a phased reaction, might be adapted for DMAN synthesis. google.com
Green Chemistry Approaches: A significant focus is on developing synthetic methods that align with the principles of green chemistry. This includes using safer solvents, reducing waste generation, and improving energy efficiency. The synthesis of ionic liquids derived from DMAN is one area where these principles are being actively applied.
Advanced Spectroscopic and Structural Probes
A detailed understanding of the molecular structure and intermolecular interactions of dimethylammonium nitrate is fundamental to predicting its behavior and designing new applications. While techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy have provided valuable insights into its structure, future research will leverage more advanced analytical tools. vulcanchem.comresearchgate.net
Emerging areas of investigation involve:
In-Situ Spectroscopy: Techniques such as in-situ solid-state NMR and Raman spectroscopy can provide real-time information on the dynamic processes occurring during synthesis, decomposition, or its interaction with other molecules. researchgate.netethz.ch This is particularly valuable for understanding reaction mechanisms and the formation of intermediates.
High-Resolution Mass Spectrometry: Advanced mass spectrometry techniques, like Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF), can be used to identify and characterize complex mixtures and reaction products, offering insights into the formation of DMAN-derived species in various environments. ethz.ch
Neutron Diffraction: To complement X-ray diffraction data, neutron diffraction studies can provide more precise information on the positions of hydrogen atoms, which is crucial for understanding the extensive hydrogen bonding network that governs the crystal packing and properties of DMAN. researchgate.net
Table 1: Spectroscopic Techniques for this compound Analysis
| Technique | Information Obtained | Future Research Focus |
|---|---|---|
| X-ray Crystallography | Provides detailed 3D molecular and crystal structure, including bond lengths and angles. researchgate.net | High-pressure and variable-temperature studies to understand phase transitions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms molecular structure and purity (e.g., ¹H NMR). vulcanchem.com | In-situ and solid-state NMR to probe dynamic processes and intermolecular interactions. ethz.ch |
| Infrared (IR) & Raman Spectroscopy | Identifies functional groups and vibrational modes, confirming the presence of nitrate and ammonium ions. vulcanchem.comresearchgate.net | Advanced Raman techniques to study ion-pairing and hydrogen bonding in DMAN-based ionic liquids. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. | High-resolution techniques (e.g., ESI-Q-TOF) for complex mixture analysis and reaction monitoring. ethz.ch |
Development of Predictive Computational Models
Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of chemical compounds, guiding experimental work, and accelerating the discovery of new materials. For this compound, the development of sophisticated computational models is a key research frontier.
Future efforts in this area will likely focus on:
Quantum Mechanical Calculations: Employing high-level quantum mechanical methods like Density Functional Theory (DFT) and coupled-cluster theory to accurately predict spectroscopic properties, reaction energies, and the structures of DMAN clusters and aggregates. cooper.edu
Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of DMAN in different phases (solid, liquid) and in solution, providing insights into ion transport mechanisms in DMAN-based electrolytes and its interactions with biological systems.
Kinetic Modeling: Developing kinetic models, such as those based on Friedman model-free isoconversional analysis, to better predict the thermal decomposition behavior of DMAN under various conditions, which is critical for its application in energetic materials. researchgate.net
Multi-scale Modeling: Combining different computational techniques to model complex systems, such as the interaction of DMAN derivatives with surfaces or polymers in composite materials. This can involve methods like Interaction Region Indicator (IRI) analysis and Electrostatic Potential (ESP) mapping to understand intermolecular forces. acs.org
Design of Next-Generation Materials Utilizing this compound Derivatives
This compound serves as a versatile building block for a wide range of functional materials. A major thrust of future research is the rational design and synthesis of novel materials with tailored properties based on DMAN derivatives. smolecule.com
Key areas for development include:
Energetic Materials: While DMAN itself has been studied as an energetic material, there is ongoing research into its derivatives to create new explosives and propellants with improved performance and lower sensitivity. researchgate.nethiyka.com
Ionic Liquids (ILs): DMAN is a precursor for synthesizing task-specific ionic liquids. smolecule.com Future work will focus on creating novel ILs with enhanced thermal stability, ionic conductivity, and specific functionalities for applications in next-generation batteries, fuel cells, and green catalysis. acs.org
Advanced Polymers: Derivatives such as (2-(Acryloyloxy)ethyl)this compound can be polymerized to form polyelectrolytes. vulcanchem.com Research is expanding into creating new functional polymers for applications like antimicrobial coatings, surface modification agents, and solid-state electrolytes for energy storage devices. vulcanchem.comwiley.com
Composite Materials: Incorporating DMAN derivatives into composite structures, such as graphene oxide composites, is a promising strategy for developing advanced catalysts. For example, graphene oxide–(ferrocenylmethyl) this compound composites have shown potential as catalysts for the thermal decomposition of ammonium perchlorate (B79767), a key component in solid rocket propellants. acs.org
Table 2: Emerging Applications of this compound Derivatives
| Material Class | Derivative Example | Potential Application | Research Goal |
|---|---|---|---|
| Energetic Ionic Liquids | DMAN | Insensitive explosives and propellants. researchgate.net | Enhance energy content while maintaining low sensitivity to shock and friction. |
| Task-Specific Ionic Liquids | DMAN-derived salts | Electrolytes in batteries, catalysts in chemical synthesis. smolecule.comacs.org | Improve thermal stability, conductivity, and tunable polarity. |
| Functional Polymers | (2-(Acryloyloxy)ethyl)this compound | Solid-state electrolytes, antimicrobial coatings. vulcanchem.comwiley.com | Enhance ionic conductivity and create durable, effective antimicrobial surfaces. |
| Catalytic Composites | Graphene oxide–(ferrocenylmethyl) this compound | Catalysts for solid propellant decomposition. acs.org | Increase catalytic efficiency and thermal stability. |
Deeper Understanding of Environmental Transport and Transformation Mechanisms
As the use of this compound and its derivatives expands, a thorough understanding of their environmental fate is essential. Research in this area aims to elucidate the pathways by which these compounds move through and are transformed within various environmental compartments.
Key research questions being addressed include:
Atmospheric Chemistry: Investigating the role of DMAN and other aminium salts in the formation and growth of atmospheric aerosols, which has potential climatic implications. pnas.org Studies have shown that amines can displace ammonia (B1221849) in ammonium nitrate particles, suggesting a significant role for DMAN in atmospheric particle composition. pnas.org
Aquatic Transformation: Elucidating the transformation pathways of DMAN in water systems. This includes studying its potential to act as a precursor for the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, especially under conditions of chlorination or UV exposure in wastewater treatment. smolecule.comjsmcentral.org
Biodegradation and Microbial Interactions: Assessing the biodegradability of DMAN and its derivatives. Quaternary ammonium compounds (QACs) can interact with microbial communities, potentially affecting key biogeochemical cycles like nitrogen cycling. nih.gov Understanding these interactions is crucial for evaluating the long-term ecological impact.
Q & A
Q. How is dimethylammonium nitrate synthesized, and what analytical methods confirm its purity and structure?
this compound is synthesized via the acid-base reaction between dimethylamine (CH₃NHCH₃) and nitric acid (HNO₃), yielding the ionic compound [CH₃NH₂CH₃]⁺NO₃⁻ .
- Methodology :
- Synthesis : React equimolar dimethylamine (gas or aqueous) with dilute HNO₃ under controlled temperature (0–5°C) to prevent decomposition.
- Characterization :
- ¹H NMR : A singlet at δ 2.75 ppm (integration ratio 6H) confirms the dimethylammonium group. The absence of NH protons (due to deuterium exchange in D₂O) is expected .
- Elemental Analysis : Verify molecular formula (C₂H₈N₂O₃) and compare with theoretical values (e.g., 108.0965 g/mol molecular weight) .
Q. What role does this compound play in deep eutectic solvents (DES) for nanocrystal synthesis?
this compound acts as a hydrogen bond acceptor (HBA) in DES formulations, paired with hydrogen bond donors (HBDs) like triethylene glycol or ethylene glycol. These DES enable high-concentration metal precursor dissolution (e.g., AgNO₃ up to 1,000 mM) for colloidal nanocrystal synthesis .
- Methodology :
- DES Preparation : Mix this compound with HBDs (1:1 molar ratio) under stirring at 60°C until homogeneous.
- Nanocrystal Synthesis : Dissolve metal salts (e.g., AgNO₃) and oleylamine (reducing agent) in DES. Heat to 180°C for rapid nucleation, as prolonged heating broadens nanoparticle plasmonic bands .
Advanced Research Questions
Q. How do reaction parameters (temperature, time, concentration) influence nanoparticle morphology in DES-mediated syntheses?
- Temperature : Heating to 180°C followed by immediate cooling produces AgNPs with narrow localized surface plasmon resonance (LSPR) bands (λmax ≈ 420 nm). Prolonged heating (>180°C) induces aggregation, broadening the LSPR .
- Metal Concentration : Higher AgNO₃ concentrations (e.g., 1,000 mM) yield larger nanoparticles (20–40 nm), confirmed by TEM and UV-Vis spectral shifts .
- Methodology :
Q. How can conflicting spectral data (e.g., NMR or UV-Vis) be resolved when characterizing this compound in DES?
- NMR Anomalies : The absence of NH protons in ¹H NMR (due to D₂O exchange) may be misinterpreted as impurities. Confirm by comparing with DMSO-d₆ spectra, where NH protons appear at δ 8.27 ppm .
- UV-Vis Artifacts : Broadened LSPR bands in AgNPs may stem from incomplete reduction or solvent interactions. Validate via control experiments (e.g., varying reducing agent ratios) and TEM .
Q. What strategies mitigate ammonium nitrate decomposition risks in high-temperature syntheses?
- Controlled Atmosphere : Conduct reactions under nitrogen to prevent oxidative decomposition.
- Short Heating Durations : Limit exposure to temperatures >180°C to minimize nitrate degradation, which can alter DES viscosity and nanocrystal yield .
Data Interpretation and Optimization
Q. How to design experiments for scaling up nanocrystal synthesis in DES while maintaining monodispersity?
- Batch vs. Continuous Flow : Batch synthesis at 180°C with rapid cooling achieves monodisperse AgNPs (PDI <0.1). For scale-up, continuous flow reactors with precise temperature control are recommended .
- Stabilizer Optimization : Use oleylamine (OAm) for toluene-dispersible nanoparticles or thiol ligands (e.g., 11-mercaptoundecanoic acid) for aqueous compatibility .
Q. What analytical techniques validate the stability of this compound-based DES under varying humidity?
- Karl Fischer Titration : Quantify water content in DES pre- and post-storage.
- FTIR Spectroscopy : Monitor O-H stretching (3,200–3,600 cm⁻¹) to detect moisture absorption, which can alter DES properties .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
